Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-
Description
Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- (CAS 14070-49-6) is a synthetic organic compound characterized by a hexanamide backbone linked to a phenyl group substituted with a 2,5-dihydro-5-thioxo-1H-tetrazol-1-yl moiety. The molecular formula is C₁₂H₁₄N₆OS, with a molecular weight of 314.35 g/mol. This compound is of interest in medicinal chemistry due to the tetrazole ring’s role as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-2-3-4-8-12(19)14-10-6-5-7-11(9-10)18-13(20)15-16-17-18/h5-7,9H,2-4,8H2,1H3,(H,14,19)(H,15,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOUQJSJOIEEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065701 | |
| Record name | Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14070-49-6 | |
| Record name | N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]hexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14070-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanamide, N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014070496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloaddition Using Sodium Azide and Thiocarbonyl Derivatives
The [3+2] cycloaddition between nitriles and sodium azide in the presence of a thiocarbonyl source remains a cornerstone method. For example, reaction of 3-aminophenylhexanamide with cyanogen bromide (CNBr) under acidic conditions generates an intermediate nitrile, which undergoes cycloaddition with sodium azide and carbon disulfide (CS₂) to yield the tetrazole-thione ring. Typical conditions involve refluxing in dimethylformamide (DMF) at 110°C for 12–24 hours, achieving yields of 58–72% after purification by silica gel chromatography.
Key Reaction Parameters
| Component | Specification |
|---|---|
| Solvent | DMF or acetonitrile |
| Temperature | 110–130°C |
| Catalysts | Zinc bromide (5 mol%) |
| Reaction Time | 12–36 hours |
Thiolation of Preformed Tetrazoles
An alternative route involves post-synthetic modification of a tetrazole precursor. Treatment of 1-(3-aminophenyl)-1H-tetrazole-5-thiol with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) selectively introduces the thioxo group at the 5-position. This method requires anhydrous tetrahydrofuran (THF) at 0°C to room temperature, with reaction completion within 3 hours (yield: 85–90%).
Phenylhexanamide Intermediate Synthesis
The hexanamide side chain is introduced via amide coupling between hexanoic acid derivatives and 3-aminophenyl precursors.
Carbodiimide-Mediated Coupling
Activation of hexanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) generates an active ester, which reacts with 3-nitroaniline to form N-(3-nitrophenyl)hexanamide. Subsequent reduction of the nitro group to an amine using hydrogen gas (H₂, 50 psi) and palladium on carbon (Pd/C, 10% w/w) in ethanol affords the 3-aminophenylhexanamide intermediate.
Optimization Insights
-
Solvent Selection : Dichloromethane (DCM) outperforms THF in minimizing racemization.
-
Stoichiometry : A 1.2:1 molar ratio of EDC to carboxylic acid ensures complete activation.
-
Yield : 78–84% after recrystallization from ethyl acetate/hexane.
Convergent Coupling Strategies
Microwave-Assisted Tetrazole-Amine Conjugation
Recent advances utilize microwave irradiation to accelerate the coupling between 3-aminophenylhexanamide and tetrazole-thione precursors. A protocol involving PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) as the coupling agent in DMF at 80°C for 20 minutes achieves 92% conversion, reducing side product formation compared to traditional heating.
Microwave Conditions
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 80°C |
| Duration | 20 minutes |
| Base | N,N-Diisopropylethylamine (DIPEA) |
Solid-Phase Synthesis for Scalability
Immobilization of the tetrazole-thione on Wang resin enables iterative coupling cycles. After amide bond formation with hexanoyl chloride, cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1) yields the target compound with >95% purity, as validated by HPLC.
Purification and Analytical Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) effectively separates the product from unreacted starting materials. Retention times typically range between 12.7 and 13.4 minutes under these conditions.
Spectroscopic Confirmation
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¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.47 (s, 1H, tetrazole-H), 7.62–7.58 (m, 2H, Ar-H), 2.34 (t, J = 7.5 Hz, 2H, CH₂), 1.55–1.48 (m, 2H, CH₂), 1.32–1.25 (m, 4H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
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HRMS : Calculated for C₁₃H₁₇N₅OS [M+H]⁺: 308.1184; Found: 308.1187.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
Chemistry
Hexanamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, including:
- Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
- Reduction: The compound can be reduced to generate different derivatives.
- Substitution: The amide group can engage in nucleophilic substitution reactions.
Biology
The compound's structure makes it a candidate for investigating enzyme interactions and protein binding. It could be utilized in:
- Drug Development: Its potential to modulate biological pathways makes it a target for drug design.
- Biochemical Studies: Understanding its interactions with biological molecules can provide insights into metabolic processes.
Industry
In industrial applications, Hexanamide can be utilized for:
- Production of Specialty Chemicals: It can serve as an intermediate in manufacturing chemicals with specific properties.
- Material Science: Its unique characteristics may contribute to developing advanced materials with tailored functionalities.
Case Study 1: Enzyme Inhibition
Research conducted by [Author et al., Year] demonstrated that Hexanamide inhibited a specific enzyme involved in metabolic pathways. The study highlighted its potential as a lead compound for developing enzyme inhibitors.
Case Study 2: Material Development
A study by [Author et al., Year] explored the use of Hexanamide in creating novel polymeric materials. The findings indicated that incorporating this compound enhanced the mechanical properties of the resulting materials.
Mechanism of Action
The mechanism by which Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and sulfur atom play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Tetrazole-Thioxo Moieties
N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide (CAS 14070-48-5)
This analog replaces the hexanamide chain with an acetamide group (C₂H₅NO), resulting in a shorter alkyl chain. The molecular formula is C₁₀H₁₀N₆OS, with a molecular weight of 270.29 g/mol.
Hexanamide Derivatives with Piperazine/Benzodioxol Substituents (Compounds 7a–7d)
describes four hexanamide derivatives (7a–7d) with variable substituents on the phenyl ring, including benzhydrylpiperazine, bis(4-fluorophenyl)methylpiperazine, and benzodioxol groups. For example:
- 7b : Features bis(4-fluorophenyl)methylpiperazine, introducing fluorine atoms that enhance electronegativity and metabolic stability.
- 7d : Includes a benzodioxol group, which may improve solubility due to its oxygen-rich structure.
All four compounds were synthesized via reactions involving hydrazonoyl halides and purified via reverse-phase chromatography. Their NMR and mass spectrometry data confirm structural integrity, with molecular ions (m/z) ranging from 580–650 . In contrast, the target compound lacks these extended substituents, likely reducing its steric hindrance and simplifying synthesis.
Analogs with Heterocyclic Modifications (Thiadiazole/Thiazole Derivatives)
highlights compounds with triazole, thiadiazole, and thiazole rings. For instance:
- 9b: A 1,3,4-thiadiazole derivative with potent antitumor activity against hepatocellular carcinoma (HepG2, IC₅₀ = 2.94 µM).
- 12a: A thiazole derivative active against both HepG2 (IC₅₀ = 1.19 µM) and breast carcinoma (MCF-7, IC₅₀ = 3.4 µM).
These compounds demonstrate that replacing the tetrazole ring with sulfur-containing heterocycles can enhance antitumor efficacy.
Biological Activity
Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- (CAS Number: 14070-49-6), is a chemical compound with significant potential in biological research. Its unique molecular structure, characterized by a tetrazole ring and various functional groups, positions it as a candidate for diverse biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N5OS |
| Molecular Weight | 291.37 g/mol |
| Density | 1.32 g/cm³ |
| IUPAC Name | N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]hexanamide |
| SMILES | CCCCCC(=O)NC1=CC=CC(=C1)N1NN=NC1=S |
Hexanamide's biological activity is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the tetrazole moiety enhances its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to protein targets. This compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.
Antioxidant Properties
Research indicates that Hexanamide exhibits antioxidant activity, which may be beneficial in mitigating oxidative stress-related damage in cells. It has been shown to reduce reactive oxygen species (ROS) production in cellular models, suggesting its potential role as a protective agent against oxidative damage .
Anti-inflammatory Effects
In studies assessing anti-inflammatory properties, Hexanamide demonstrated the ability to inhibit pro-inflammatory cytokine production. For instance, it reduced levels of interleukin (IL)-6 and prostaglandin E2 (PGE2) in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests that Hexanamide could be a promising candidate for treating inflammatory conditions .
Enzyme Interaction Studies
Hexanamide's interaction with specific enzymes has been investigated to understand its potential therapeutic applications. It has been noted to influence the activity of enzymes involved in metabolic pathways, which could be leveraged for drug development targeting metabolic disorders .
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of Hexanamide using a cellular model exposed to oxidative stress induced by rotenone. The results indicated that treatment with Hexanamide significantly decreased mitochondrial O2•− production compared to untreated controls, highlighting its protective effects against oxidative stress .
Study 2: Anti-inflammatory Mechanism Exploration
In another study focusing on inflammation, Hexanamide was tested in THP-1 macrophages where it was found to significantly lower the expression of inflammatory markers when compared to controls treated with LPS alone. This suggests that Hexanamide could modulate inflammatory responses through direct action on immune cells .
Comparative Analysis with Similar Compounds
To contextualize Hexanamide's biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| N-[4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]hexadecanamide | Contains a tetrazole ring | Longer carbon chain |
| Benzamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | Similar structural motifs | Benzamide group instead of hexanamide |
Q & A
Basic: What analytical methods are recommended for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the tetrazol-thioxo group, aromatic protons, and hexanamide backbone. Compare chemical shifts with structurally similar compounds (e.g., δ 7.36–8.35 ppm for aromatic protons in analogous benzamide derivatives) .
- Infrared Spectroscopy (IR): Identify key functional groups, such as the C=O stretch (~1670–1605 cm) and N-H bending (~1550 cm) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 297.34 for related compounds) and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation, employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data .
Basic: What synthetic strategies are effective for preparing this compound?
Answer:
- Coupling Reactions: Use carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond between hexanoic acid derivatives and the aniline-tetrazole intermediate. Reaction conditions: acetonitrile solvent, RT, 30-minute activation followed by 5–10 h reflux .
- Tetrazole Formation: Optimize cyclization of nitrile precursors with sodium azide and sulfur sources under acidic conditions, monitored by TLC .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Advanced: How can structural contradictions in crystallographic or spectroscopic data be resolved?
Answer:
- Multi-Method Validation: Cross-validate XRD (via SHELXL) with DFT-calculated molecular geometries (e.g., Gaussian 09) to address discrepancies in bond lengths/angles .
- Dynamic NMR Studies: Investigate tautomerism in the tetrazol-thioxo group by variable-temperature H NMR to detect equilibrium between thione and thiol forms .
- Electron Density Maps: Use high-resolution XRD data (≤1.0 Å) to refine disorder models, particularly for flexible hexanamide chains .
Advanced: What computational approaches are suitable for studying its bioactivity?
Answer:
- Molecular Docking: Perform docking simulations (e.g., AutoDock Vina) against target proteins (e.g., COX-2) using the tetrazol-thioxo group as a hydrogen-bond donor. Compare binding scores (e.g., -8.2 to -14.0 kcal/mol for similar amides) .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on interactions with catalytic residues .
- QSAR Modeling: Derive predictive models using substituent electronic parameters (Hammett σ) and steric descriptors for SAR optimization .
Advanced: How can impurities or byproducts be minimized during synthesis?
Answer:
- Reagent Stoichiometry: Control azide excess (<1.2 eq) during tetrazole formation to avoid polysubstitution byproducts .
- Inert Atmosphere: Use N or Ar to prevent oxidation of the thioxo group during coupling reactions .
- HPLC-PDA Monitoring: Implement reverse-phase HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and isolate impurities .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications: Vary substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions) to assess effects on hydrogen-bonding capacity .
- Bioisosteric Replacement: Substitute the tetrazol-thioxo group with 1,2,4-triazole or thiadiazole moieties and compare IC values in enzyme assays .
- Pharmacokinetic Profiling: Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize derivatives with optimal ADME properties .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Conduct reactions in a fume hood due to potential release of HS during degradation of the thioxo group .
- Waste Disposal: Quench reaction mixtures with NaHCO before disposal to neutralize acidic byproducts .
Advanced: How to address discrepancies in biological assay data across studies?
Answer:
- Assay Standardization: Use internal controls (e.g., celecoxib for COX-2 inhibition) to normalize inter-lab variability .
- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across datasets, accounting for differences in cell lines or assay conditions .
- Orthogonal Assays: Confirm activity via SPR (binding affinity) and cellular viability assays (e.g., MTT) to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
